1-[(3,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride
Description
1-[(3,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride is a piperazinone derivative featuring a 3,4-difluorophenylmethyl substituent.
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]piperazin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O.ClH/c12-9-2-1-8(5-10(9)13)7-15-4-3-14-6-11(15)16;/h1-2,5,14H,3-4,6-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILMNWJEDWWBBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC(=C(C=C2)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluorobenzyl chloride and piperazin-2-one.
Reaction Conditions: The reaction between 3,4-difluorobenzyl chloride and piperazin-2-one is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may also be employed to scale up production efficiently.
Chemical Reactions Analysis
1-[(3,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in biological studies to investigate its effects on various biological pathways and targets.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs with anti-inflammatory, anti-cancer, or anti-viral properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The difluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the piperazin-2-one ring provides structural stability. The compound may exert its effects by modulating the activity of key proteins or signaling pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological profile of piperazinone derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Fluorine vs. However, chlorinated analogs (e.g., 1-(3-chlorophenyl)piperazin-2-one hydrochloride) exhibit stronger cytotoxic effects, suggesting halogen size and polarizability influence activity .
- Methyl vs. Fluorine Substitution : Dimethylphenyl analogs (e.g., 1-[(3,4-dimethylphenyl)methyl]piperazin-2-one) lack the metabolic stability conferred by fluorine, leading to faster hepatic clearance .
Biological Activity
1-[(3,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride (CAS Number: 2548976-59-4) is a synthetic compound belonging to the piperazine class. Its unique molecular structure, characterized by the presence of a difluorophenyl group, suggests potential biological activity that warrants detailed investigation. This article compiles current research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃ClF₂N₂O |
| Molecular Weight | 262.68 g/mol |
| CAS Number | 2548976-59-4 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that the compound acts as a modulator for various neurotransmitter systems, particularly in the central nervous system (CNS). The structural features allow it to bind effectively to active sites on target proteins, influencing signal transduction pathways and cellular processes.
Key Mechanisms:
- Receptor Binding : The compound shows affinity for serotonin receptors (5-HT receptors), which are crucial in regulating mood and anxiety.
- Enzymatic Inhibition : It may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Antidepressant Activity
Research has indicated that compounds with similar piperazine structures exhibit antidepressant properties. The modulation of serotonin receptors suggests potential use in treating depression and anxiety disorders.
Anticancer Potential
Studies exploring the cytotoxic effects of piperazine derivatives have shown promising results against various cancer cell lines. For instance, derivatives with similar structures have demonstrated significant cytotoxicity against liver and colon cancer cells, indicating that this compound could be evaluated for similar anticancer activities .
Case Studies
- Cytotoxicity Studies :
- Neuropharmacological Studies :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the piperazine ring and substituents significantly affect biological activity. The presence of fluorine atoms in the phenyl group enhances binding affinity to target receptors, which is crucial for its therapeutic efficacy.
Q & A
Q. What are the standard synthetic routes for preparing 1-[(3,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride?
The synthesis typically involves multi-step reactions :
- Step 1 : Alkylation of piperazin-2-one with 3,4-difluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the intermediate 1-[(3,4-difluorophenyl)methyl]piperazin-2-one .
- Step 2 : Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol or diethyl ether) .
Critical parameters : Reaction temperature (60–80°C for alkylation), solvent purity, and stoichiometric control to avoid over-alkylation.
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm regioselective substitution and purity .
- HPLC-MS for quantifying residual solvents and detecting byproducts (e.g., unreacted 3,4-difluorobenzyl chloride) .
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities in the piperazin-2-one ring .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Stability in aqueous solutions is pH-dependent; degradation occurs above pH 7.5 due to hydrolysis of the piperazin-2-one ring .
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the difluorophenyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from impurity profiles or assay-specific interference :
- Method : Perform batch-to-batch impurity profiling using LC-MS to identify contaminants (e.g., residual benzyl halides or oxidized byproducts) .
- Validation : Compare activity across multiple assays (e.g., enzymatic vs. cell-based) to rule out false positives from fluorophore interference in fluorescence-based screens .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipidization : Introduce lipophilic groups (e.g., methyl or trifluoromethyl) to the piperazin-2-one nitrogen to enhance blood-brain barrier penetration .
- Prodrug design : Mask the hydrochloride salt with ester or carbamate prodrugs to improve oral bioavailability .
Validation : Use PAMPA assays for permeability and microsomal stability tests to assess metabolic resistance .
Q. How does structural modification of the difluorophenyl group affect target binding affinity?
- SAR Insights :
- Electron-withdrawing groups (e.g., Cl or CF₃ at the 2-position) increase binding to serotonin receptors but reduce solubility .
- Ortho-substitution on the phenyl ring sterically hinders piperazine ring flexibility, altering receptor subtype selectivity .
Experimental validation : Use molecular docking paired with radioligand binding assays to quantify affinity shifts .
Q. What are the mechanistic implications of the compound’s hydrochloride salt form in pharmacological studies?
- The hydrochloride salt enhances crystallinity and storage stability but may influence receptor interactions via counterion effects.
- Control experiment : Compare freebase and salt forms in functional assays (e.g., cAMP accumulation) to isolate ion-specific effects .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s metabolic stability?
Q. Why do synthesis yields vary significantly across published protocols?
- Key factors :
Methodological Resources
- Synthetic Protocols : Refer to EP 4 374 877 A2 for scalable routes involving difluorobenzaldehyde precursors .
- Analytical Standards : Cross-reference pharmacopeial guidelines (e.g., USP-NF) for impurity thresholds and validation criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
